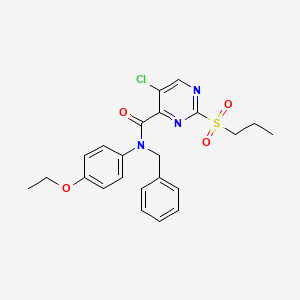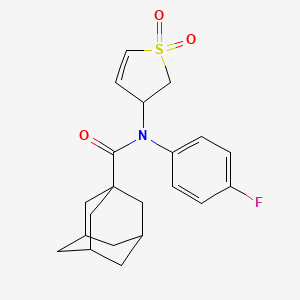
4-Fluorophenyl 5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluorophenyl 5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxylate is a synthetic organic compound with the molecular formula C13H10ClFN2O2S . This compound belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 4-Fluorophenyl 5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxylate typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrimidine ring: This can be achieved through a condensation reaction between appropriate precursors such as 2-chloro-4,6-dimethoxypyrimidine and ethyl thioglycolate under basic conditions.
Introduction of the fluorophenyl group: This step involves a nucleophilic aromatic substitution reaction where 4-fluorophenylboronic acid is coupled with the pyrimidine intermediate using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Final functionalization: The carboxylate group is introduced through esterification reactions, typically using reagents like ethyl chloroformate.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and continuous flow techniques.
Chemical Reactions Analysis
4-Fluorophenyl 5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under basic conditions to form corresponding derivatives.
Common reagents and conditions used in these reactions include palladium catalysts for cross-coupling reactions, bases like potassium carbonate for nucleophilic substitutions, and oxidizing or reducing agents for functional group transformations. Major products formed from these reactions include various substituted pyrimidine derivatives with potential biological activities.
Scientific Research Applications
4-Fluorophenyl 5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a neuroprotective and anti-inflammatory agent.
Biological Research: It is used in studies involving the inhibition of endoplasmic reticulum stress and apoptosis in neuronal cells, making it a candidate for treating neurodegenerative diseases.
Industrial Applications: The compound’s unique chemical structure makes it useful in the development of new materials and chemical intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-Fluorophenyl 5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxylate involves its interaction with molecular targets such as ATF4 and NF-kB proteins. It inhibits the NF-kB inflammatory pathway and reduces the expression of endoplasmic reticulum chaperone BIP and apoptosis marker cleaved caspase-3 in human neuronal cells . This results in neuroprotective and anti-inflammatory effects, making it a potential therapeutic agent for neurodegenerative diseases.
Comparison with Similar Compounds
Similar compounds to 4-Fluorophenyl 5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxylate include other pyrimidine derivatives such as:
- 4-Fluorophenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate
- 4-Fluorophenyl 5-chloro-2-(propylsulfanyl)pyrimidine-4-carboxylate
- 4-Fluorophenyl 5-chloro-2-(butylsulfanyl)pyrimidine-4-carboxylate
These compounds share similar core structures but differ in the length and nature of the alkylsulfanyl group. The uniqueness of this compound lies in its specific ethylsulfanyl substitution, which may confer distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C13H10ClFN2O2S |
|---|---|
Molecular Weight |
312.75 g/mol |
IUPAC Name |
(4-fluorophenyl) 5-chloro-2-ethylsulfanylpyrimidine-4-carboxylate |
InChI |
InChI=1S/C13H10ClFN2O2S/c1-2-20-13-16-7-10(14)11(17-13)12(18)19-9-5-3-8(15)4-6-9/h3-7H,2H2,1H3 |
InChI Key |
LGMRWBBETCWXLS-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC=C(C(=N1)C(=O)OC2=CC=C(C=C2)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-chloro-2-(methylsulfonyl)-N-(5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide](/img/structure/B11415307.png)


![2-(2,4-dichlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]acetamide](/img/structure/B11415320.png)
![8-(4-methylphenyl)-6-oxo-3-(1-phenylethyl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11415327.png)
![3-[4-(4-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(3-methoxyphenyl)propanamide](/img/structure/B11415335.png)
![N-[(1Z)-3-{[2-(1H-indol-3-yl)ethyl]amino}-1-(1-methyl-1H-indol-3-yl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide](/img/structure/B11415339.png)
![5,6-dimethyl-2-{[4-(propan-2-yl)benzyl]amino}[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11415346.png)
![2-(5-methyl-1-benzofuran-3-yl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide](/img/structure/B11415348.png)

![3-Ethyl 7-methyl 8-methyl-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate](/img/structure/B11415356.png)
![Ethyl 2-({[5-chloro-2-(propylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-4-phenylthiophene-3-carboxylate](/img/structure/B11415371.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11415374.png)
![1-[4-(Diphenylmethyl)piperazin-1-yl]-2-(5-methyl-1-benzofuran-3-yl)ethanone](/img/structure/B11415377.png)
